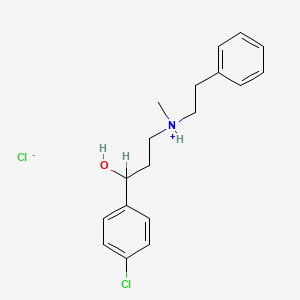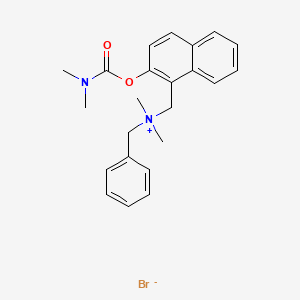
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is an organic compound that has garnered attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound features a phosphane core bonded to three phenyl groups, each substituted with a phenoxazinyl moiety. The unique structure of this compound contributes to its interesting electronic properties, making it a valuable material for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane typically involves the reaction of 4-(10H-phenoxazin-10-yl)phenylboronic acid with a phosphane precursor under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for industrial applications .
化学反応の分析
Types of Reactions
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: The phenoxazinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include phosphane oxides, substituted phenoxazinyl derivatives, and complex organic molecules with extended conjugation .
科学的研究の応用
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is primarily related to its electronic properties. The compound exhibits thermally activated delayed fluorescence (TADF), which allows it to efficiently convert triplet excitons to singlet excitons, enhancing light emission in OLEDs. The phenoxazinyl groups play a crucial role in stabilizing the excited states and facilitating the reverse intersystem crossing process .
類似化合物との比較
Similar Compounds
Tris(4-(9,9-dimethylacridin-10-yl)phenyl)phosphane: Similar structure but with dimethylacridinyl groups instead of phenoxazinyl groups.
Tris(4-(10H-phenoxazin-10-yl)phenyl)triazine: Contains a triazine core instead of a phosphane core.
Uniqueness
Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is unique due to its combination of a phosphane core with phenoxazinyl groups, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient light emission and stability, such as in OLEDs .
特性
分子式 |
C54H36N3O3P |
|---|---|
分子量 |
805.9 g/mol |
IUPAC名 |
tris(4-phenoxazin-10-ylphenyl)phosphane |
InChI |
InChI=1S/C54H36N3O3P/c1-7-19-49-43(13-1)55(44-14-2-8-20-50(44)58-49)37-25-31-40(32-26-37)61(41-33-27-38(28-34-41)56-45-15-3-9-21-51(45)59-52-22-10-4-16-46(52)56)42-35-29-39(30-36-42)57-47-17-5-11-23-53(47)60-54-24-12-6-18-48(54)57/h1-36H |
InChIキー |
JPYJSOTVAMRSFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)P(C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2OC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)






